molecular formula C16H20N2O4S B10887543 1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine CAS No. 423740-57-2

1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine

Cat. No.: B10887543
CAS No.: 423740-57-2
M. Wt: 336.4 g/mol
InChI Key: BOWQYJCKCDMKMD-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine is a piperazine derivative featuring two distinct substituents: a furan-2-ylmethyl group at the N1 position and a 4-methoxybenzenesulfonyl group at the N4 position. This compound belongs to a broader class of sulfonated piperazines, which are frequently explored for their pharmacological and material science applications due to their tunable steric and electronic profiles .

Properties

CAS No.

423740-57-2

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C16H20N2O4S/c1-21-14-4-6-16(7-5-14)23(19,20)18-10-8-17(9-11-18)13-15-3-2-12-22-15/h2-7,12H,8-11,13H2,1H3

InChI Key

BOWQYJCKCDMKMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substitutions

  • 1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine : Key Difference: Replaces the furan-2-ylmethyl group with a thiophene-2-carbonyl moiety. Impact: The thiophene’s higher electron density (vs. furan) enhances electrophilic interactions, while the carbonyl group introduces rigidity.
  • 1-(3-{[(Furan-2-yl)methyl]sulfanyl}-4-nitrophenyl)-4-(4-methylbenzenesulfonyl)piperazine : Key Difference: Features a sulfanyl (S-linker) instead of a sulfonyl group and a 4-methylbenzenesulfonyl substituent (vs. 4-methoxy). The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions.

Piperazine Derivatives with Heterocyclic Substituents

  • 1-(Tetrahydrofuran-2-ylmethyl)-4-(4-fluorobenzyl)piperazine :

    • Key Difference : Uses a tetrahydrofuran (saturated furan) group instead of aromatic furan.
    • Impact : Saturation reduces aromatic π-π interactions but increases lipophilicity, improving blood-brain barrier penetration. This compound demonstrated high affinity for σ1 receptors in neurological studies .
  • 1-(2-Furoyl)piperazine : Key Difference: Attaches furan via a carbonyl group rather than a methylene bridge. This structural feature is common in ligands targeting enzymes like GPR55 .

Pharmacologically Active Piperazines

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives :

    • Key Difference : Contains a benzoyl group and 4-chlorobenzhydryl substituents.
    • Impact : These derivatives show potent cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM). The absence of sulfonamide groups in these compounds reduces polarity, favoring membrane permeability but limiting aqueous solubility.
  • Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine) :

    • Key Difference : Features bis(4-fluorophenyl)methyl and allyl groups.
    • Impact : Flunarizine’s fluorinated aromatic rings enhance metabolic stability and CNS penetration, making it effective as a calcium channel blocker. However, the target compound’s methoxy group may offer better solubility for peripheral applications.

Comparative Data Table

Compound Name Substituents (N1/N4) Key Properties/Activities Reference
Target Compound Furan-2-ylmethyl / 4-MeO-PhSO₂ Balanced solubility, π-π interactions
1-(4-MeO-PhSO₂)-4-(thiophene-2-carbonyl) Thiophene-2-carbonyl / 4-MeO-PhSO₂ High electrophilicity, lower metabolic stability
1-(THF-2-ylmethyl)-4-(4-F-Ph) Tetrahydrofuran / 4-F-Ph High σ1 receptor affinity, brain uptake
1-(4-Cl-Bzh)-4-(benzoyl)piperazine Benzoyl / 4-Cl-Bzh Cytotoxic (IC₅₀ <10 µM in cancer lines)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for sulfonated piperazines, such as nucleophilic substitution or sulfonylation of piperazine intermediates (e.g., bromoacetyl chloride reactions as in ).
  • Biological Activity: Compared to cytotoxic derivatives (e.g., ), the 4-methoxy group may reduce nonspecific binding, while the furan could engage in hydrophobic pockets.
  • Metabolism : The furan ring is susceptible to oxidative metabolism (e.g., CYP450-mediated), whereas the methoxy group may undergo demethylation, as seen in flunarizine derivatives .

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